(2-Ethylphenyl)isobutylamine

Description

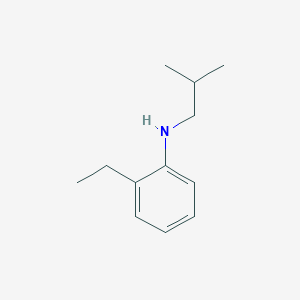

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKVYSYLZCWFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Ethylphenyl)isobutylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of (2-Ethylphenyl)isobutylamine

Introduction and Chemical Identity

This compound, systematically named N-(2-ethylphenyl)-2-methylpropan-1-amine , is a secondary aromatic amine. Its structure incorporates a 2-ethylaniline moiety N-alkyated with an isobutyl group. This combination suggests a molecule with properties influenced by both the steric bulk of the isobutyl group and the electronic characteristics of the substituted benzene ring. As a derivative of aniline, it belongs to a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] The introduction of alkyl groups on the nitrogen atom and the aromatic ring is a common strategy to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1]

This document serves as a technical guide for researchers, providing a predictive framework for the synthesis, characterization, and handling of this compound.

Predicted Physicochemical Properties

The physicochemical properties of an N-alkylaniline are determined by a balance of inductive effects from the alkyl groups, steric hindrance around the nitrogen, and solvation effects.[1] The following table summarizes the predicted properties for N-(2-ethylphenyl)isobutylamine.

| Property | Predicted Value / Information | Rationale / Reference |

| IUPAC Name | N-(2-ethylphenyl)-2-methylpropan-1-amine | Standard Nomenclature |

| Synonyms | This compound | Common Naming Convention |

| CAS Number | Not Assigned | Not found in major chemical databases. |

| Molecular Formula | C₁₂H₁₉N | Derived from structure. |

| Molecular Weight | 177.29 g/mol | Calculated from molecular formula. |

| Predicted Boiling Point | ~230-245 °C | Extrapolated from similar N-alkylanilines. N-ethylaniline boils at 204-205°C.[3] The larger alkyl groups will increase the boiling point. |

| Predicted pKa (conjugate acid) | ~4.8 - 5.2 | N-alkylation increases electron density on the nitrogen via induction, but this is offset by steric hindrance and reduced solvation of the conjugate acid. The pKa of N-ethylaniline's conjugate acid is 5.11.[3] |

| Predicted logP | ~3.5 - 4.0 | N-alkylation significantly increases lipophilicity.[1] N-ethylaniline has a logP of 2.23.[3] The addition of a C4H9 and C2H5 group will substantially increase this value. |

| Predicted Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene). | Typical for aromatic amines of this molecular weight. |

| Appearance | Predicted to be a colorless to brown liquid. | 2-Ethylaniline is a brown liquid.[4] |

Synthesis and Purification

A reliable and common method for the synthesis of secondary amines is a two-step process involving the acylation of a primary amine to form an amide, followed by the reduction of the amide.[5] This approach offers high yields and avoids issues of over-alkylation that can occur in direct alkylation methods.

Proposed Synthetic Pathway: Acylation-Reduction

The proposed synthesis involves the reaction of 2-ethylaniline with isobutyryl chloride to form the intermediate N-(2-ethylphenyl)isobutyramide, which is then reduced using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[6]

Caption: Proposed two-step synthesis of N-(2-ethylphenyl)isobutylamine.

Experimental Protocol

Step 1: Synthesis of N-(2-ethylphenyl)isobutyramide

-

To a stirred solution of 2-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Add isobutyryl chloride (1.1 eq) dropwise to the solution, ensuring the temperature does not rise above 5-10 °C.[7][8] The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-ethylphenyl)isobutyramide, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-(2-ethylphenyl)isobutyramide to N-(2-ethylphenyl)isobutylamine

CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

-

In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Dissolve the N-(2-ethylphenyl)isobutyramide (1.0 eq) from Step 1 in dry THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Alternative Synthetic Route: Reductive Amination

An alternative one-pot synthesis involves the reductive amination of 2-ethylaniline with isobutyraldehyde.[9] The aniline and aldehyde are mixed, often with an acid catalyst, to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method can be highly efficient and avoids the use of LiAlH₄.[10]

Predicted Spectroscopic and Analytical Characterization

The following spectroscopic data are predicted for the successful identification and characterization of N-(2-ethylphenyl)isobutylamine.

| Technique | Predicted Features |

| ¹H NMR | ~7.2-6.8 ppm (m, 4H): Aromatic protons of the 2-ethylphenyl group. ~3.0-2.8 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group, coupled to the adjacent methine proton. ~2.7 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons. ~2.0-1.8 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group. ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. ~1.0 ppm (d, 6H): Two equivalent methyl protons (-CH₃) of the isobutyl group. Variable (br s, 1H): N-H proton; position and shape are dependent on solvent and concentration. Signal will disappear upon D₂O exchange.[11] |

| ¹³C NMR | ~145-148 ppm: Aromatic C-N. ~135-138 ppm: Aromatic C-CH₂CH₃. ~130-115 ppm: Other aromatic C-H carbons. ~55-52 ppm: Isobutyl -CH₂-. ~28-26 ppm: Isobutyl -CH-. ~25-23 ppm: Ethyl -CH₂-. ~21-19 ppm: Isobutyl -CH₃. ~15-13 ppm: Ethyl -CH₃. |

| IR Spectroscopy | ~3400-3300 cm⁻¹ (weak, sharp): Secondary amine N-H stretch.[12][13] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch. ~1600 & ~1500 cm⁻¹ (medium-strong): Aromatic C=C ring stretching. ~1335-1250 cm⁻¹ (strong): Aromatic C-N stretch.[12] |

| Mass Spectrometry (EI) | m/z 177 (M⁺): Molecular ion peak, expected to be of moderate to strong intensity. m/z 162 (M-15): Loss of a methyl radical (•CH₃) from the ethyl group. m/z 134 (M-43): α-cleavage, loss of an isopropyl radical (•CH(CH₃)₂), a major characteristic fragmentation for alkylamines.[11][14] m/z 120: Benzylic cleavage, loss of the isobutyl group. |

Chemical Reactivity and Stability

The reactivity of N-(2-ethylphenyl)isobutylamine is dictated by the secondary amine and the substituted aromatic ring.

Caption: Key reactivity sites of N-(2-ethylphenyl)isobutylamine.

-

Basicity: The nitrogen lone pair makes the molecule basic. It will readily react with acids to form ammonium salts. Its basicity is expected to be slightly higher than aniline due to the electron-donating alkyl groups but may be attenuated by steric hindrance.[1]

-

Nucleophilicity: As a secondary amine, it is a potent nucleophile and will react with electrophiles.

-

N-Acylation: Rapid reaction with acyl chlorides or anhydrides to form stable tertiary amides.

-

N-Alkylation: Reaction with alkyl halides to produce tertiary amines.

-

-

Electrophilic Aromatic Substitution: The N-alkylamino group is a strong activating, ortho, para-director for electrophilic aromatic substitution. However, the existing ethyl group at the 2-position and the bulky N-isobutyl group will sterically hinder the 2- and 6-positions. Therefore, substitution is most likely to occur at the 4-position (para to the amine) and possibly the 6-position.

-

Stability and Storage: Aromatic amines are susceptible to oxidation, which often results in discoloration (turning from colorless to yellow or brown). The compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.

Safety and Toxicology

Aromatic amines as a class are considered hazardous and require careful handling.[15][16]

-

Toxicity Profile: Many aromatic amines are toxic and can be readily absorbed through the skin, as well as via inhalation and ingestion.[17] The primary toxic effects include methemoglobinemia (a blood disorder) and a risk of cancer, particularly of the urinary tract.[15] Several aromatic amines are confirmed or suspected human carcinogens.[2][18]

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), and safety goggles or a face shield.

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.

-

Exposure Avoidance: Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

-

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.

- Oreate AI. (2024, January 8). Decoding the IR Spectrum of Secondary Amines.

- BenchChem. (2025).

- Taylor & Francis. (n.d.).

- American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- National Research Council. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- Illinois State University. (2015). Infrared Spectroscopy.

- ResearchGate. (2009, August). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68525, N-Allylaniline. Retrieved from [Link].

- Semiotic AI. (2012). Recognition and resolution of isomeric alkyl anilines by mass spectrometry.

- FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541).

- National Institutes of Health. (2023, December 14).

- American Chemical Society. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules.

-

PrepChem.com. Synthesis of isobutylamine. Retrieved from [Link].

- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.

- American Chemical Society. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.

- NIST/EPA/NIH Mass Spectral Library.

- Wikipedia. (n.d.).

- National Center for Biotechnology Information. (2014, November 7).

- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.

- Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4.

- Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11357, 2-Ethylaniline. Retrieved from [Link].

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2018, November 23).

- Automated Topology Builder. (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray.

- National Institutes of Health. (n.d.). Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide.

- Yao, R. S., et al. (n.d.).

- Homework.Study.com. (n.d.).

- National Center for Biotechnology Information. (2021, November 8).

- Structure Determination of Organic Compounds. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Wikipedia. (n.d.). Isobutylamine.

- Google Patents. (n.d.). CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride.

- MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

- ESA-IPB. (n.d.).

- ResearchGate. (2006, August). Acylation of toluene with isobutyryl chloride.

- ChemicalBook. (n.d.). Isobutylamine(78-81-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). Isobutyryl chloride synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 4. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. homework.study.com [homework.study.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 14. whitman.edu [whitman.edu]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-Ethylphenyl)isobutylamine

Abstract

This technical guide provides a comprehensive overview of the viable synthetic pathways for (2-Ethylphenyl)isobutylamine, a substituted phenethylamine. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic chemistry. It delves into the mechanistic underpinnings of selected synthetic routes, offering a rationale for experimental choices and providing detailed, step-by-step protocols. The guide emphasizes scientific integrity, with authoritative citations supporting key claims and methodologies. Visual aids in the form of reaction pathway diagrams are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is a substituted phenethylamine characterized by an ethyl group at the 2-position of the phenyl ring and an isobutyl group on the amine. As with many substituted phenethylamines, this compound is of interest to researchers in medicinal chemistry and pharmacology for its potential biological activity. A clear and efficient synthesis is paramount for enabling further investigation of its properties. This guide will explore the most practical and scientifically sound methods for the synthesis of this target molecule, focusing on reductive amination and the Leuckart reaction as primary pathways.

Synthesis of the Key Precursor: 2-Ethylphenylacetone

A critical starting material for the most direct synthesis routes to this compound is 2-ethylphenylacetone. Two plausible methods for its preparation are outlined below.

Friedel-Crafts Acylation of Ethylbenzene

The Friedel-Crafts acylation offers a direct approach to introduce the acetone moiety to the ethylbenzene ring. The reaction of ethylbenzene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary method.

The ethyl group is an ortho-, para-directing activator. Therefore, the acylation will yield a mixture of the desired ortho-substituted product (2-ethylphenylacetone) and the para-substituted isomer (4-ethylphenylacetone). The steric hindrance from the ethyl group may slightly favor the para product. Consequently, a purification step, such as fractional distillation or column chromatography, will be necessary to isolate the desired 2-ethylphenylacetone.

Grignard Reaction of 2-Ethylbenzylmagnesium Bromide with Acetonitrile

An alternative route involves the use of a Grignard reagent. 2-Ethylbenzyl bromide can be reacted with magnesium metal to form 2-ethylbenzylmagnesium bromide. Subsequent reaction of this Grignard reagent with acetonitrile, followed by acidic hydrolysis, will yield 2-ethylphenylacetone. This method can offer better regioselectivity compared to Friedel-Crafts acylation.

Primary Synthesis Pathways for this compound

With the precursor 2-ethylphenylacetone in hand, the final step is the formation of the amine. Reductive amination is the most common and versatile method for this transformation.

Pathway I: Reductive Amination

Reductive amination is a two-step, one-pot process that converts a ketone into an amine.[1] The reaction begins with the nucleophilic attack of isobutylamine on the carbonyl carbon of 2-ethylphenylacetone to form a hemiaminal, which then dehydrates to form an imine intermediate. The imine is subsequently reduced to the final amine product.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is a milder reducing agent and is often preferred as it will not readily reduce the ketone starting material, only the imine intermediate.[1]

Caption: Reductive Amination Pathway.

Pathway II: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[2][3] In this one-pot reaction, 2-ethylphenylacetone is heated with an excess of a formic acid derivative, such as formamide or ammonium formate, which serves as both the nitrogen source and the reducing agent.[2]

The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed, typically with hydrochloric acid, to yield the final amine. The Leuckart-Wallach reaction often requires high temperatures, typically between 120-185 °C.[2]

Caption: Leuckart-Wallach Reaction Pathway.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages |

| Reductive Amination | Milder reaction conditions, higher yields, greater substrate scope, use of a wider variety of reducing agents. | May require careful control of pH, potential for side reactions if the reducing agent is too strong. |

| Leuckart-Wallach Reaction | One-pot reaction, inexpensive reagents.[3] | High reaction temperatures, often lower yields, formation of byproducts, requires a separate hydrolysis step.[2] |

Experimental Protocols

Synthesis of 2-Ethylphenylacetone via Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add ethylbenzene (1.5 eq) dropwise.

-

Slowly add chloroacetone (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to isolate 2-ethylphenylacetone.

Synthesis of this compound via Reductive Amination

-

In a round-bottom flask, dissolve 2-ethylphenylacetone (1.0 eq) and isobutylamine (1.5 eq) in methanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Synthesis of this compound via the Leuckart-Wallach Reaction

-

In a flask equipped with a reflux condenser, combine 2-ethylphenylacetone (1.0 eq) and a large excess of ammonium formate (or formamide and formic acid).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours.

-

Cool the reaction mixture and add an excess of concentrated hydrochloric acid.

-

Heat the mixture at reflux for an additional 4-6 hours to hydrolyze the N-formyl intermediate.

-

Cool the solution and make it basic by the addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Conclusion

The synthesis of this compound can be effectively achieved through established organic chemistry methodologies. The choice of synthetic route will depend on the available starting materials, desired scale, and the laboratory's capabilities. For general laboratory synthesis, the reductive amination pathway offers a more controlled and often higher-yielding approach compared to the classical Leuckart-Wallach reaction. The successful synthesis of this compound will enable further research into its chemical and biological properties.

References

- Wikipedia. Leuckart reaction. [URL: https://en.wikipedia.org/wiki/Leuckart_reaction]

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023 Jan 29;28(3):1387. [URL: https://www.mdpi.com/1420-3049/28/3/1387]

- Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [URL: https://www.pearson.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of (2-Ethylphenyl)isobutylamine

A Senior Application Scientist's Perspective on a Novel Phenethylamine Derivative

Preamble: Navigating the Landscape of Novel Psychoactive Substances

In the realm of drug discovery and psychopharmacology, the emergence of novel psychoactive substances (NPS) presents both a challenge and an opportunity.[1][2][3] These molecules, often designed to circumvent existing legislation, demand a robust and predictive analytical framework to understand their pharmacological effects and potential risks.[1][2][3] (2-Ethylphenyl)isobutylamine is a compound for which there is a paucity of published scientific data. Therefore, this guide will adopt a structure-activity relationship (SAR) based approach to hypothesize its mechanism of action and will further delineate a comprehensive experimental workflow to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the characterization of this and other novel phenethylamine derivatives.

Molecular Deconstruction and a Hypothesis Derived from Structure-Activity Relationships

The structure of this compound provides several clues to its potential pharmacological activity. It belongs to the broad class of substituted phenethylamines, which are known to interact with monoamine systems in the central nervous system.[4][5]

-

The Phenethylamine Backbone: This core structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[4][5] Its presence strongly suggests that this compound is likely to interact with monoamine transporters (DAT, NET, and SERT) and/or monoaminergic G-protein coupled receptors.[6][7]

-

N-isobutyl Substitution: N-alkylation of phenethylamines can significantly modulate their activity. While simple N-alkylation (e.g., with methyl or ethyl groups) has been shown in some cases to reduce activity, larger substituents like an N-benzyl group can dramatically increase affinity and efficacy at certain receptors, particularly serotonin 5-HT2A receptors.[8] The N-isobutyl group is a branched alkyl substituent, and its bulkiness may influence the compound's affinity and selectivity for different monoamine transporters and receptors.

-

2-Ethylphenyl Substitution: Substitution on the phenyl ring is a key determinant of the pharmacological profile of phenethylamines.[9] The position and nature of the substituent dictate the compound's interaction with its molecular targets. For instance, substitutions at the 2 and 5 positions are common in hallucinogenic phenethylamines, while substitutions at the 3 and 4 positions are often found in compounds with strong effects on dopamine and norepinephrine systems.[10] The 2-ethyl substitution is less common in well-characterized psychoactive compounds, making its specific contribution to the pharmacological profile of this compound a key question to be answered experimentally.

Based on these structural features, a primary hypothesis is that This compound acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential for direct interaction with serotonergic or adrenergic receptors. The specific selectivity and potency for each monoamine system would need to be determined empirically.

A Proposed Experimental Workflow for Pharmacological Characterization

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. The following sections outline a series of in vitro assays designed to systematically characterize the mechanism of action of this compound.

Primary Screening: Monoamine Transporter Interaction

The initial step is to determine if and how this compound interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This can be achieved through radioligand binding and uptake inhibition assays.[11]

Experimental Protocol: Radioligand Binding Assay [12][13]

-

Preparation of Membranes: Membranes are prepared from cells expressing the human recombinant DAT, NET, or SERT, or from rodent brain tissue.[12]

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the prepared membranes, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.[11]

-

Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound.[12]

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specifically bound radioligand.[12]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.[12]

Experimental Protocol: Uptake Inhibition Assay [14]

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are cultured.[11]

-

Assay Setup: The cells are plated in 96-well plates. On the day of the experiment, the cells are pre-incubated with varying concentrations of this compound.[14]

-

Initiation of Uptake: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.[14]

-

Termination of Uptake: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer.[14]

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[14]

-

Data Analysis: The IC₅₀ value for uptake inhibition is determined.

Data Presentation: Predicted Outcome for Monoamine Transporter Interaction

| Assay Type | Target | Predicted Outcome (Ki or IC₅₀ in nM) |

| Radioligand Binding | DAT | To be determined |

| NET | To be determined | |

| SERT | To be determined | |

| Uptake Inhibition | DAT | To be determined |

| NET | To be determined | |

| SERT | To be determined |

Workflow for Monoamine Transporter Interaction Studies

In vitro assays to determine monoamine transporter affinity and function.

Secondary Screening: Receptor Binding Profile

To assess the compound's broader pharmacological profile, a receptor binding screen should be conducted against a panel of common CNS targets, including serotonin, dopamine, adrenergic, and histamine receptors. This will identify any off-target activities and help to predict the potential for side effects.

Experimental Protocol: Receptor Binding Panel

This is typically outsourced to a contract research organization (CRO) that offers standardized binding assays for a wide range of receptors. The principle is the same as the radioligand binding assay described above, using specific radioligands for each receptor target.

Functional Assays: Differentiating Releaser vs. Inhibitor and Assessing MAO Activity

If this compound shows significant activity at monoamine transporters, it is crucial to determine whether it acts as a substrate (releaser) or a blocker (reuptake inhibitor). Additionally, its potential to inhibit monoamine oxidase (MAO), a key enzyme in monoamine metabolism, should be assessed.

Experimental Protocol: Monoamine Release Assay

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rodent brain tissue.

-

Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine).

-

Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with buffer.

-

Compound Application: this compound is added to the perfusion buffer at various concentrations.

-

Fraction Collection: Fractions of the superfusate are collected over time.

-

Scintillation Counting: The radioactivity in each fraction is measured to quantify the amount of released monoamine.

-

Data Analysis: The data is analyzed to determine the EC₅₀ for monoamine release.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay [15][16]

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used.[16]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the MAO enzyme, a substrate (e.g., kynuramine or tyramine), and varying concentrations of this compound.[15][16]

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: The formation of the product is measured using a colorimetric or fluorometric method.[15] For instance, the production of hydrogen peroxide can be coupled to a reaction that generates a fluorescent signal.[15]

-

Data Analysis: The IC₅₀ for MAO-A and MAO-B inhibition is determined.

Hypothesized Downstream Signaling Pathway

Assuming that this compound is a monoamine releasing agent, its primary action would be to increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin. This would lead to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling cascades.

Hypothesized signaling pathway for a monoamine releasing agent.

Conclusion: A Framework for Empirical Validation

The pharmacological profile of this compound remains to be empirically determined. However, based on its chemical structure, it is reasonable to hypothesize that it functions as a modulator of monoamine systems. The experimental workflow outlined in this guide provides a comprehensive and scientifically rigorous approach to characterizing its mechanism of action. By systematically evaluating its interaction with monoamine transporters, a broad range of CNS receptors, and key metabolic enzymes, a clear picture of its pharmacological and toxicological properties can be established. This foundational knowledge is essential for any future development or regulatory consideration of this novel psychoactive substance.

References

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. [No specific source, likely a university repository or preprint server]. [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]

-

Innovative analytical strategies to identify new psychoactive substances and their metabolites. Vrije Universiteit Amsterdam. [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]

-

Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Arigo Biolaboratories. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Substituted phenethylamine. Wikipedia. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]

Sources

- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 2. clinicallab.com [clinicallab.com]

- 3. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.skku.edu [pure.skku.edu]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

An In-depth Technical Guide to (2-Ethylphenyl)isobutylamine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylphenyl)isobutylamine represents a fascinating scaffold for medicinal chemistry and drug development. As a substituted phenylalkylamine, it holds potential for interaction with various biological targets. This technical guide provides a comprehensive overview of its nomenclature, CAS number identification for its isomers, a proposed synthesis pathway, predicted physicochemical properties, and potential applications in drug discovery, grounded in authoritative scientific sources.

Part 1: Deciphering the Nomenclature and Identifying the Correct CAS Number

The nomenclature "this compound" can be interpreted in two primary ways, leading to two distinct structural isomers. This ambiguity is crucial to address for accurate chemical identification and synthesis.

Isomer 1: 1-(2-Ethylphenyl)-2-methylpropan-1-amine

This isomer features the isobutyl group attached to the phenyl ring via its primary carbon, with the amine group also attached to this carbon. The systematic IUPAC name clarifies this structure. A specific stereoisomer of this compound is documented with a CAS number.

-

Systematic IUPAC Name: 1-(2-Ethylphenyl)-2-methylpropan-1-amine

-

CAS Number: 1212931-35-5 (for the (1S)-enantiomer)[1]

-

Molecular Formula: C₁₂H₁₉N

-

Molecular Weight: 177.29 g/mol [1]

Isomer 2: N-(2-Ethylphenyl)isobutylamine

This isomer involves the isobutylamine moiety where the nitrogen atom is directly bonded to the 2-ethylphenyl group. This structure is a secondary amine.

-

Systematic IUPAC Name: N-(2-Ethylphenyl)-2-methylpropan-1-amine

-

CAS Number: A specific CAS number for this isomer was not readily found in chemical databases, suggesting it may be a novel or less-common compound.

-

Molecular Formula: C₁₂H₁₉N

-

Molecular Weight: 177.29 g/mol

For the remainder of this guide, we will focus on the N-substituted isomer, N-(2-Ethylphenyl)isobutylamine, due to the rich potential of N-aryl amines in drug discovery.

Part 2: Synthesis of N-(2-Ethylphenyl)isobutylamine

A plausible and efficient method for the synthesis of N-(2-Ethylphenyl)isobutylamine is through reductive amination. This widely used reaction in medicinal chemistry forms a new amine by the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Proposed Synthetic Pathway: Reductive Amination

The synthesis would involve the reaction of 2-ethylbenzaldehyde with isobutylamine, followed by reduction.

Experimental Protocol

-

Schiff Base Formation: In a round-bottom flask, dissolve 2-ethylbenzaldehyde (1.0 eq.) in a suitable anhydrous solvent such as methanol or dichloromethane (DCM) at 0 °C.

-

Add isobutylamine (1.2 eq.) to the solution and stir the reaction mixture for 15-30 minutes.[2] The formation of the intermediate Schiff base can be monitored by thin-layer chromatography (TLC).

-

Reduction: To the stirred mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control the reaction temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as indicated by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2-Ethylphenyl)isobutylamine.

Part 3: Physicochemical Properties

While experimental data for N-(2-Ethylphenyl)isobutylamine is not available, its properties can be predicted based on its structure and data from related compounds like isobutylamine.[3][4]

| Property | Predicted Value / Description |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Estimated to be in the range of 220-250 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| pKa | Estimated to be around 10-11 for the protonated amine |

Part 4: Potential Applications in Drug Development

The N-(2-Ethylphenyl)isobutylamine scaffold is of significant interest in drug discovery due to the established biological activities of related N-aryl and phenylalkylamine derivatives.

Central Nervous System (CNS) Agents

Phenylalkylamines are a well-known class of compounds that interact with various receptors in the central nervous system. Specifically, derivatives of phenylalkylamines are known to act as agonists for serotonin receptors, such as the 5-HT₂A receptor.[5][6] The specific substitution pattern on the phenyl ring and the nature of the amine substituent are critical for determining the potency and selectivity for these receptors.[7] The introduction of the N-(2-ethylphenyl) group could modulate the pharmacological profile, potentially leading to novel therapeutics for psychiatric or neurological disorders.

Anticancer Therapeutics

N-substituted aromatic compounds, including N-arylsulfonyl and N-aryl derivatives, have been investigated as potential anticancer agents.[8] For instance, certain N-substituted sulfonamides have shown promising results.[9] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation.[10] The N-(2-Ethylphenyl)isobutylamine structure could serve as a starting point for the design of novel small-molecule inhibitors targeting cancer-related pathways.

Conclusion

This compound, particularly the N-substituted isomer, presents a promising yet underexplored chemical entity. This guide has clarified its nomenclature, proposed a robust synthetic route, and outlined its potential applications in drug discovery based on the rich pharmacology of related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Pharmaffiliates. (n.d.). Isobutylamine | CAS No: 78-81-9. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. [Link]

-

Wikipedia. (2024). Isobutylamine. [Link]

-

Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

Ligandbook. (n.d.). (2S)-N-methyl-1-phenyl-propan-2-amine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). N-Ethyl-2-phenylpropan-1-amine. [Link]

-

ResearchGate. (n.d.). Basic structure of Phenylalkylamine Hallucinogens and substituent positions. [Link]

-

PubChem. (n.d.). N-ethyl-2-(2-methylphenyl)propan-2-amine. [Link]

-

ResearchGate. (n.d.). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. [Link]

-

PubChem. (n.d.). N-(2-Phenylethyl)-isobutyramide. [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

PubChem. (n.d.). 1-(2-Ethoxyphenyl)-2-methylpropan-2-amine. [Link]

-

PubMed. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem. [Link]

-

MDPI. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]

-

Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. [Link]

-

Cheméo. (n.d.). Chemical Properties of Isobutylamine (CAS 78-81-9). [Link]

-

MDPI. (2018). Squaryl molecular metaphors – application to rational drug design and imaging agents. Molecules. [Link]

-

PubMed. (2011). Novel small-molecule inhibitors of arylamine N-acetyltransferases: drug discovery by high-throughput screening. Bioorganic & Medicinal Chemistry Letters. [Link]

-

National Institutes of Health. (2022). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. (1S)-1-(2-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE | 1212931-35-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Isobutylamine - Wikipedia [en.wikipedia.org]

- 4. Isobutylamine (CAS 78-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel small-molecule inhibitors of arylamine N-acetyltransferases: drug discovery by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2-Ethylphenyl)isobutylamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Ethylphenyl)isobutylamine, a substituted phenethylamine. In the absence of published experimental spectra for this specific molecule, this guide leverages advanced predictive modeling for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To ensure scientific rigor and provide a practical framework for researchers, these predicted data are contextualized with experimental data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated protocols, and a foundational understanding of the spectroscopic properties of this compound class.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the broad class of phenethylamines, compounds of significant interest in medicinal chemistry and pharmacology. The precise elucidation of their molecular structure is a critical prerequisite for understanding their bioactivity, metabolism, and for ensuring quality control in synthetic processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This guide is structured to provide not just the data, but the scientific rationale behind its interpretation. We will explore the predicted spectra of the title compound and validate these predictions through comparison with the known spectral features of isobutylamine and ethylbenzene. This comparative approach enhances the reliability of the predicted data and offers a deeper understanding of how structural motifs influence spectroscopic output.

Predicted Spectroscopic Data for this compound

The following sections present the predicted spectroscopic data for this compound. These predictions were generated using validated computational methods and serve as a robust starting point for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR spectra are detailed below.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a (Aromatic) | 7.15 - 7.30 | Multiplet | 4H |

| H-b (-CH₂-Ph) | 2.85 | Quartet | 2H |

| H-c (-CH₂-NH-) | 2.65 | Doublet | 2H |

| H-d (-CH(CH₃)₂) | 1.85 | Multiplet | 1H |

| H-e (-CH(CH₃)₂) | 0.95 | Doublet | 6H |

| H-f (-CH₃) | 1.25 | Triplet | 3H |

| H-g (-NH-) | 1.50 (broad) | Singlet | 1H |

The predicted ¹³C NMR spectrum, also referenced to TMS, provides information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Aromatic, C-NH) | 142.0 |

| C-2 (Aromatic, C-CH₂CH₃) | 138.5 |

| C-3, C-4, C-5, C-6 (Aromatic) | 126.0 - 129.0 |

| C-7 (-CH₂-Ph) | 35.0 |

| C-8 (-CH₂-NH-) | 55.0 |

| C-9 (-CH(CH₃)₂) | 28.0 |

| C-10 (-CH(CH₃)₂) | 22.0 |

| C-11 (-CH₂CH₃) | 25.0 |

| C-12 (-CH₂CH₃) | 15.0 |

Diagram of Logical Workflow for NMR Prediction and Validation

Caption: Workflow for NMR prediction and validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The predicted IR spectrum of this compound reveals key vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3400 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-N Stretch | 1000 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bend | 740 - 780 | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Relative Intensity (%) | Plausible Fragment |

| 191 | 20 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 118 | 40 | [M - C₄H₉N]⁺ (Benzylic cleavage) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | 50 | [C₄H₉]⁺ (Isobutyl cation) |

Diagram of Predicted EI-MS Fragmentation

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocols and Methodologies

The following protocols are recommended for the experimental acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of 0 to 220 ppm.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation: As a neat liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[1][2]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Data Acquisition:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

Authoritative Grounding and Interpretation

The interpretation of the predicted spectra is grounded in well-established principles of spectroscopy and is supported by experimental data from analogous compounds.

NMR Spectral Interpretation

-

Aromatic Region (7.15 - 7.30 ppm): The complex multiplet in this region is characteristic of a disubstituted benzene ring where the protons are in close proximity and exhibit spin-spin coupling. The chemical shifts are consistent with an alkyl-substituted aromatic ring.[3]

-

Aliphatic Region:

-

The quartet at ~2.85 ppm and the triplet at ~1.25 ppm are indicative of an ethyl group attached to the aromatic ring. The splitting pattern follows the n+1 rule, where the CH₂ group is split by the adjacent CH₃ group, and vice versa.[4]

-

The doublet at ~2.65 ppm corresponds to the methylene protons adjacent to the nitrogen and the chiral center.

-

The multiplet at ~1.85 ppm and the doublet at ~0.95 ppm are characteristic of the isobutyl group. The two methyl groups are diastereotopic and thus appear as a single doublet.

-

IR Spectral Interpretation

-

N-H Stretch: The broad peak between 3350-3400 cm⁻¹ is a hallmark of a secondary amine N-H stretch.[5][6]

-

C-H Stretches: The strong absorptions between 2850-2960 cm⁻¹ are due to the stretching vibrations of the numerous aliphatic C-H bonds. The peaks between 3000-3100 cm⁻¹ are characteristic of aromatic C-H stretches.

-

Aromatic Overtones: The pattern of weak bands in the 1600-2000 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.

-

C-N Stretch: The absorption in the 1000-1250 cm⁻¹ range is consistent with a C-N single bond stretch.[7]

Mass Spectrum Interpretation

-

Molecular Ion: The peak at m/z 191 corresponds to the molecular weight of the compound.

-

Base Peak (m/z 134): The most intense peak is predicted to result from the loss of the isobutyl radical, a favorable alpha-cleavage event for amines.[8][9] This fragmentation results in a stable benzylic cation.

-

Benzylic Cleavage (m/z 118): This fragment arises from cleavage of the bond between the two carbons of the ethylamine backbone.

-

Tropylium Ion (m/z 91): A common rearrangement product in the mass spectra of alkylbenzenes.

Comparative Analysis with Structurally Similar Compounds

To enhance the confidence in the predicted spectra, a comparison with experimental data for isobutylamine and ethylbenzene is presented.

Isobutylamine Experimental Data

-

IR Spectrum: The experimental IR spectrum of isobutylamine shows a characteristic N-H stretch for a primary amine (two bands) and strong aliphatic C-H stretches, which aligns with the predicted aliphatic features of our target molecule.[10][11][12]

-

¹³C NMR: The reported chemical shifts for isobutylamine provide a reference for the isobutyl moiety in our predicted spectrum.

Ethylbenzene Experimental Data

-

¹H and ¹³C NMR: The experimental NMR spectra of ethylbenzene provide a direct comparison for the 2-ethylphenyl portion of our molecule. The characteristic quartet and triplet of the ethyl group and the aromatic signals in the experimental spectrum of ethylbenzene are in good agreement with our predictions.[13][14][15]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predictive data with experimental data from analogous compounds and grounding the interpretation in fundamental spectroscopic principles, this document serves as a valuable resource for researchers. The detailed protocols and in-depth analysis are designed to facilitate the experimental verification of these predictions and to aid in the structural elucidation of related novel compounds.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][16][17]

-

NIST Chemistry WebBook . National Institute of Standards and Technology (NIST). [Link][18][19][20][21][22]

-

NMRDB.org . An online resource for NMR prediction. [Link][23][24][25]

-

ChemAxon NMR Predictor . A tool for predicting ¹H and ¹³C NMR spectra. [Link][26]

-

IR Spectroscopy Tutorial: Amines . University of Calgary. [Link][6]

-

Mass Spectrometry: Fragmentation . Michigan State University. [Link]

-

Introduction to Mass Spectrometry: Fragmentation Mechanisms . University of Arizona. [Link][27]

-

Sample Preparation for FT-IR . University of California, Berkeley. [Link][1]

-

C-13 NMR spectrum of ethylbenzene . Doc Brown's Chemistry. [Link][13]

-

Isobutylamine entry in PubChem . National Center for Biotechnology Information. [Link][11]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines . Chad's Prep. [Link][8]

-

Aliphatic Amines Mass Spectrometric Analysis . ACS Publications. [Link][28]

-

IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate . YouTube. [Link][12]

-

H-1 proton nmr spectrum of ethylbenzene . Doc Brown's Chemistry. [Link][3]

-

NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene . YouTube. [Link][14]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. researchgate.net [researchgate.net]

- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Isobutylamine(78-81-9) IR Spectrum [m.chemicalbook.com]

- 11. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 17. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 18. Welcome to the NIST WebBook [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 21. The NIST Chemistry Webbook | NIST [nist.gov]

- 22. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 23. Visualizer loader [nmrdb.org]

- 24. youtube.com [youtube.com]

- 25. Visualizer loader [nmrdb.org]

- 26. docs.chemaxon.com [docs.chemaxon.com]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. pubs.acs.org [pubs.acs.org]

(2-Ethylphenyl)isobutylamine solubility and stability profile

An In-depth Technical Guide on the Solubility and Stability Profile of (2-Ethylphenyl)isobutylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, a novel compound with potential applications in pharmaceutical development. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes established principles of amine and aromatic compound chemistry with industry-standard methodologies for solubility and stability testing. The protocols and theoretical discussions herein are designed to equip researchers with the necessary tools to generate a robust and reliable physicochemical profile for this compound, thereby facilitating its advancement through the drug development pipeline.

Introduction to this compound

This compound is a primary amine featuring an isobutyl group attached to a benzylamine core, which is further substituted with an ethyl group at the ortho position of the phenyl ring. Its chemical structure suggests a combination of lipophilic (aromatic ring, ethyl and isobutyl groups) and hydrophilic (primary amine) characteristics, which will govern its solubility and interaction with biological systems. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and meeting regulatory requirements for safety and efficacy.[1][2][3]

This guide will first explore the theoretical and experimental determination of the solubility profile of this compound. Subsequently, it will delve into its stability profile, outlining protocols for forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The structure of this compound suggests that its solubility will be significantly influenced by pH and the polarity of the solvent.

Theoretical Considerations

-

pH-Dependent Solubility: As a primary amine, this compound is a weak base.[4][5][6] In acidic environments, the amine group will be protonated, forming a more soluble salt.[7][8] Conversely, in neutral to basic conditions, it will exist predominantly as the less soluble free base. This pH-dependent solubility is a key factor in its behavior in the gastrointestinal tract and in intravenous formulations.

-

Solubility in Organic Solvents: The presence of the ethylphenyl and isobutyl moieties imparts significant nonpolar character to the molecule. Therefore, it is expected to exhibit good solubility in a range of organic solvents, from polar protic solvents like ethanol to nonpolar aprotic solvents like dichloromethane.

Experimental Determination of Solubility

A robust determination of the solubility profile involves equilibrium solubility studies under various conditions.

Protocol 1: Equilibrium Solubility Determination

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions. Prepare a selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, and dichloromethane).

-

Equilibration: Add an excess amount of this compound to each solution in sealed vials. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent/Medium | pH | Temperature (°C) | Expected Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 100 (High) |

| Acetate Buffer | 4.5 | 25 | 10 - 50 (Moderate) |

| Phosphate Buffer | 6.8 | 25 | 1 - 10 (Low) |

| Phosphate Buffer | 7.4 | 25 | < 1 (Poor) |

| Water | ~7.0 | 25 | < 1 (Poor) |

| Ethanol | N/A | 25 | > 100 (High) |

| Methanol | N/A | 25 | > 100 (High) |

| Dichloromethane | N/A | 25 | > 100 (High) |

Stability Profile and Degradation Pathways

Stability testing is crucial for identifying the degradation products of a drug substance and understanding its degradation pathways.[1][9][10] This information is vital for developing a stable formulation, defining storage conditions, and ensuring patient safety.[3][11][12] Forced degradation studies are employed to accelerate the degradation process and are a key component of developing a stability-indicating method.[2][13][14]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The primary amine and the benzylic position are susceptible to oxidation, potentially leading to the formation of imines, aldehydes, or ketones.

-

Photodegradation: Aromatic systems can be sensitive to light, which may induce photo-oxidation or other rearrangements.

-

Hydrolysis: While amines are generally stable to hydrolysis, impurities or formulation excipients could potentially catalyze this process under certain pH and temperature conditions.

-

Thermal Degradation: High temperatures can provide the energy for various decomposition reactions.

Diagram 1: Hypothetical Degradation Pathways of this compound

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to generate degradation products.[1][13]

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample to 105°C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the profile of degradation products. A control sample protected from stress should be analyzed concurrently.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Table 2: Hypothetical Results of a Forced Degradation Study for this compound

| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |

| 0.1 N HCl, 60°C, 24h | < 5% | 1 | Minor unidentified polar degradant |

| 0.1 N NaOH, 60°C, 24h | < 5% | 1 | Minor unidentified polar degradant |

| 3% H₂O₂, RT, 24h | 15% | 3 | Imine derivative, Aromatic aldehyde |

| 105°C, 48h (Solid) | 8% | 2 | Unidentified non-polar degradants |

| Photostability (ICH Q1B) | 12% | 2 | Photo-oxidized products |

Development of a Stability-Indicating Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[15][16][17][18]

Protocol 3: Development and Validation of a Stability-Indicating HPLC Method

-

Method Development:

-

Column Selection: Start with a C18 column, which is a versatile choice for separating compounds with mixed polarity.

-

Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the basic amine.

-

Gradient Elution: Employ a gradient elution to separate the parent compound from its degradation products, which may have a wide range of polarities.

-

Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths and to perform peak purity analysis.

-

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.

Diagram 2: Workflow for Development of a Stability-Indicating Method

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the application of the theoretical principles and established experimental protocols described herein will enable researchers to generate a robust physicochemical profile. A thorough understanding of the solubility and stability of this compound is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The successful execution of these studies will provide the foundational knowledge required for formulation development, analytical method development, and regulatory submissions.

References

-

A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

-

Forced Degradation Studies. Protheragen Lab. [Link]

-

Forced Degradation Studies for Stability. Nelson Labs. [Link]

-

Qualitative tests of amines. Slideshare. [Link]

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]

-

What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]

-

Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

Stability indicating assay. Slideshare. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

Stability Indicating Assay Method. IJCRT.org. [Link]

-

Amine Unknowns. [Link]

-

Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

Test for Amino Groups. BYJU'S. [Link]

-

Isobutylamine (CAS 78-81-9): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Isobutylamine. PubChem. [Link]

-

Isobutylamine. Wikipedia. [Link]

-

ISOBUTYL AMINE. Ataman Kimya. [Link]

-

2-Ethyl butylamine. PubChem. [Link]

-

(2-Ethylphenyl)methanamine. PubChem. [Link]

-

Chemical Properties of Isobutylamine (CAS 78-81-9). Cheméo. [Link]

-

Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]

-

Stability Testing - Pharmaceutical Products. Eurofins Nederland. [Link]

-

An Overview of Stability Studies in the Pharmaceutical Industry. Neopharm Labs. [Link]

-

Stability Studies in Pharmaceuticals. Netpharmalab. [Link]

-

A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Qualitative tests of amines | PPTX [slideshare.net]

- 5. embibe.com [embibe.com]

- 6. byjus.com [byjus.com]

- 7. chemhaven.org [chemhaven.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. onyxipca.com [onyxipca.com]

- 10. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. netpharmalab.es [netpharmalab.es]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 16. Stability indicating assay | PPT [slideshare.net]

- 17. ijcrt.org [ijcrt.org]

- 18. ijsdr.org [ijsdr.org]